molecular formula C8H10BrN B15435930 6-Bromo-2,3-dimethylaniline CAS No. 84483-20-5

6-Bromo-2,3-dimethylaniline

Cat. No.: B15435930
CAS No.: 84483-20-5
M. Wt: 200.08 g/mol
InChI Key: GOWQQEQKBQUGEU-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dimethylaniline (C₈H₁₀BrN) is a brominated aromatic amine featuring a benzene ring substituted with a bromine atom at position 6 and methyl groups at positions 2 and 2. The amine group (-NH₂) at position 1 makes it a versatile intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and functional materials. Its reactivity is influenced by the electron-donating methyl groups and the electron-withdrawing bromine, enabling diverse transformations such as cross-coupling reactions and electrophilic substitutions .

Properties

CAS No.

84483-20-5

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

6-bromo-2,3-dimethylaniline

InChI

InChI=1S/C8H10BrN/c1-5-3-4-7(9)8(10)6(5)2/h3-4H,10H2,1-2H3

InChI Key

GOWQQEQKBQUGEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)N)C

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 4-Bromo-2,6-dimethylaniline

Structural Differences :

  • 6-Bromo-2,3-dimethylaniline : Bromine (position 6), methyl groups (positions 2, 3).
  • 4-Bromo-2,6-dimethylaniline : Bromine (position 4), methyl groups (positions 2, 6) .

Physicochemical Properties :

  • Crystal Packing: The asymmetric unit of 4-Bromo-2,6-dimethylaniline contains two molecules linked via N–H···N hydrogen bonds, enhancing its crystallinity.
  • Reactivity : The bromine position affects electrophilic substitution. For 4-Bromo-2,6-dimethylaniline, bromine is meta to the amine, directing incoming electrophiles to positions 3 or 4. In this compound, bromine is para to the amine, with methyl groups ortho to it, further directing substitutions .

Halogenated Analogues: 3-Bromo-2,4,6-trimethylaniline

Structural Differences :

  • Additional methyl groups at positions 4 and 6 increase steric bulk compared to this compound .

Reactivity :

  • The trimethyl substitution in 3-Bromo-2,4,6-trimethylaniline significantly hinders access to the bromine atom, reducing efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura). Conversely, this compound’s lower steric hindrance may favor such reactions .

Thermal Stability :

Functionalized Derivatives: 6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide

Structural Differences :

  • Incorporates a nicotinohydrazide moiety and chlorobenzylidene group, unlike the simpler aniline structure of this compound .

Heterocyclic Analogues: Brominated Quinoline Derivatives

Example: 5-(6-Bromo-2-(4-(dimethylamino)styryl)quinolin-4-yl)-1,3,4-thiadiazol-2-amine ().

Key Differences :

  • Quinoline’s nitrogen heterocycle alters electronic properties, increasing π-conjugation and enabling applications in optoelectronics.
  • The styryl group introduces photoresponsive behavior, absent in this compound .

Comparative Data Table

Compound Molecular Formula Substituent Positions Key Properties/Applications References
This compound C₈H₁₀BrN Br (6), CH₃ (2,3) Intermediate for pharmaceuticals
4-Bromo-2,6-dimethylaniline C₈H₁₀BrN Br (4), CH₃ (2,6) Conductive polymers, hydrogen bonding
3-Bromo-2,4,6-trimethylaniline C₉H₁₂BrN Br (3), CH₃ (2,4,6) Steric hindrance reduces reactivity
6-Bromoaplysinopsin C₁₄H₁₃BrN₄O Brominated indole derivative 5-HT2C receptor binding (Ki = 0.3 µM)

Q & A

Q. What synthetic routes are commonly employed to prepare 6-Bromo-2,3-dimethylaniline, and how is regioselectivity ensured?

The synthesis of brominated dimethylaniline derivatives typically involves bromination of the parent compound (e.g., 2,3-dimethylaniline). For this compound, regioselectivity depends on reaction conditions:

  • Direct Bromination : Brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS) in solvents such as acetic acid or chloroform. Temperature control (0–25°C) minimizes over-bromination .
  • Directing Effects : Methyl groups at 2- and 3-positions direct bromine to the para (6-) position due to steric and electronic effects. Ortho/para-directing methyl groups compete, but steric hindrance favors para substitution .
  • Validation : Thin-layer chromatography (TLC) and NMR (¹H/¹³C) confirm regioselectivity by analyzing substitution patterns .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H NMR identifies methyl (δ ~2.2–2.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm). ¹³C NMR confirms bromine’s electron-withdrawing effects on adjacent carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₈H₁₀BrN, ~200.08 g/mol) and isotopic patterns for bromine .
  • X-ray Crystallography : Resolves molecular packing and hydrogen-bonding interactions (e.g., N–H∙∙∙O) in crystalline forms .

Q. What are the typical reactivity profiles of this compound in organic synthesis?

  • Nucleophilic Substitution : Bromine at the 6-position undergoes Suzuki-Miyaura coupling with aryl boronic acids to form biaryl derivatives .
  • Oxidation/Reduction : Controlled oxidation yields quinones; reduction produces 2,3-dimethylaniline derivatives .
  • Protection/Deprotection : The amine group can be protected with tert-butoxycarbonyl (Boc) for selective functionalization .

Advanced Research Questions

Q. How can computational modeling optimize regioselectivity in brominated aniline derivatives?

  • Density Functional Theory (DFT) : Predicts electron density distribution and bromine’s electrophilic attack sites. Fukui indices identify reactive positions .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H∙∙∙Br) in crystallographic data to explain packing efficiency .
  • Transition State Modeling : Simulates bromination pathways to compare activation energies for ortho vs. para substitution .

Q. How is the biological activity of this compound derivatives evaluated in vitro?

  • Antimicrobial Assays : Derivatives (e.g., hydrazones) are tested against Gram-positive/negative bacteria via minimum inhibitory concentration (MIC) assays. For example, compound 1 (6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide) showed MIC values of 8–16 µg/mL against Staphylococcus aureus .
  • Enzyme Inhibition Studies : Fluorescence quenching assays quantify binding affinity to target enzymes (e.g., cytochrome P450) .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity and therapeutic indices .

Q. How do steric and electronic effects influence the crystallization of this compound derivatives?

  • Hydrogen Bonding : N–H∙∙∙O and O–H∙∙∙N interactions stabilize crystal lattices. For example, hydrazide derivatives form 1D chains or dimers via hydrogen bonds .
  • Halogen Bonding : Bromine participates in C–Br∙∙∙π interactions, affecting melting points and solubility .
  • Thermogravimetric Analysis (TGA) : Measures thermal stability, correlating with intermolecular forces .

Q. What strategies resolve contradictions in reported synthetic yields for brominated aniline derivatives?

  • Reaction Optimization : Screening solvents (e.g., DMF vs. THF), catalysts (e.g., Pd(PPh₃)₄), and temperatures improves reproducibility .
  • Byproduct Analysis : GC-MS identifies side products (e.g., di-brominated species) to refine stoichiometry .
  • Meta-Analysis : Cross-referencing literature (e.g., PubChem, DSSTox) identifies outliers due to unverified purity claims .

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